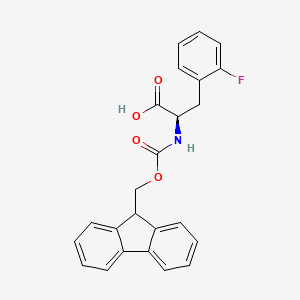

Fmoc-D-Phe(2-F)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHOAMSIDCQWEW-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-D-Phe(2-F)-OH CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-D-Phe(2-F)-OH, a fluorinated amino acid derivative crucial for advanced peptide synthesis and drug discovery. It covers its chemical properties, detailed experimental protocols for its synthesis and incorporation into peptides, and its application in studying signaling pathways.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 198545-46-9 | [1] |

| Molecular Weight | 405.42 g/mol | [1] |

| Molecular Formula | C₂₄H₂₀FNO₄ | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98.0% (HPLC) | [1] |

| Storage Temperature | 2-8°C |

Introduction to this compound

This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-D-2-fluorophenylalanine, is a synthetic amino acid derivative. The incorporation of a fluorine atom onto the phenyl ring of D-phenylalanine offers several advantages in peptide and protein engineering. The high electronegativity and small size of the fluorine atom can modulate the electronic properties, hydrophobicity, and conformational preferences of the resulting peptide. This can lead to enhanced biological activity, increased metabolic stability, and improved binding affinity to target receptors. The Fmoc protecting group makes it particularly suitable for solid-phase peptide synthesis (SPPS).

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent incorporation into a peptide chain via Fmoc solid-phase peptide synthesis (SPPS).

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the Fmoc protection of amino acids.

Materials:

-

D-2-Fluorophenylalanine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve D-2-fluorophenylalanine in a 10% aqueous solution of sodium carbonate. In a separate flask, dissolve an equimolar amount of Fmoc-OSu in 1,4-dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the D-2-fluorophenylalanine solution with constant stirring at room temperature.

-

Monitoring: Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.

-

Acidification: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2. This will precipitate the this compound.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Protocol 2: Incorporation of this compound into a Peptide using SPPS

This protocol outlines a standard manual Fmoc-SPPS cycle for coupling this compound to a resin-bound peptide chain.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the resin-bound peptide.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling:

-

In a separate vial, pre-activate this compound (3-5 equivalents relative to the resin loading) with the coupling reagent (e.g., HBTU, 0.95 equivalents) and DIPEA (2 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

Application in Signaling Pathway Research

The unique properties of fluorinated amino acids make them valuable tools for probing peptide-protein interactions, such as those involved in G protein-coupled receptor (GPCR) signaling. For instance, substituting a native phenylalanine with 2-fluorophenylalanine in a peptide agonist can help elucidate the role of aromatic interactions in receptor binding and activation.

A key example is the study of the Thrombin Receptor (Protease-Activated Receptor 1, PAR-1) , a GPCR involved in blood coagulation and other physiological processes. Thrombin activates its receptor by cleaving the N-terminal domain, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling. Synthetic peptides corresponding to this new N-terminus, known as Thrombin Receptor Activating Peptides (TRAPs), can also activate the receptor.

By replacing a key phenylalanine residue in a TRAP with 2-fluorophenylalanine, researchers can investigate the importance of the electronic nature of the aromatic ring in the peptide-receptor interaction. An enhanced or diminished activity of the fluorinated analogue can provide insights into whether cation-π or other electronic interactions are critical for receptor binding and subsequent G-protein activation and downstream signaling.

Caption: Probing GPCR activation using a fluorinated peptide agonist.

The diagram above illustrates the general mechanism of GPCR activation by a peptide agonist like TRAP. The incorporation of this compound into the peptide allows for the study of specific molecular interactions at the binding site, providing valuable information on the structure-activity relationship and the mechanism of receptor activation. This knowledge is instrumental in the rational design of novel therapeutics targeting GPCRs.

References

Navigating the Solubility of Fmoc-D-Phe(2-F)-OH: A Technical Guide for Researchers

An in-depth examination of the solubility of Fmoc-D-Phe(2-F)-OH in common organic solvents, providing drug development professionals, scientists, and researchers with essential data, detailed experimental protocols for in-house determination, and a logical workflow for solubility assessment.

The strategic incorporation of fluorinated amino acids into peptide structures is a key strategy in modern drug discovery, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles. This compound, a fluorinated derivative of D-phenylalanine, is a valuable building block in this endeavor. However, its successful application in solid-phase peptide synthesis (SPPS) is fundamentally dependent on its solubility in the organic solvents used for coupling reactions. Poor solubility can lead to incomplete reactions, lower yields, and purification challenges. This technical guide provides a summary of available solubility data, a detailed protocol for determining solubility, and a visual workflow to guide researchers in assessing the solubility of this and similar compounds.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound across a wide range of common organic solvents is limited. However, data from chemical suppliers provides a key starting point for researchers. The following table summarizes the known solubility and provides a template for recording experimentally determined values for other common solvents.

| Solvent | Chemical Formula | Solubility (mg/mL) | Molarity (M) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100[1] | ~0.247 | Not Specified | Requires sonication to dissolve.[1] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Data not readily available | Data not readily available | - | - |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Data not readily available | Data not readily available | - | - |

| Dichloromethane (DCM) | CH₂Cl₂ | Data not readily available | Data not readily available | - | - |

| Tetrahydrofuran (THF) | C₄H₈O | Data not readily available | Data not readily available | - | - |

| Acetonitrile (ACN) | C₂H₃N | Data not readily available | Data not readily available | - | - |

| Methanol (MeOH) | CH₄O | Data not readily available | Data not readily available | - | - |

Molecular Weight of this compound: 405.42 g/mol

Experimental Protocol for Solubility Determination

For solvents where solubility data is unavailable, a standardized experimental protocol is crucial for accurate and reproducible measurements. The following protocol, adapted from established methods for determining the solubility of Fmoc-protected amino acids, outlines two common approaches: the Gravimetric Method and the High-Performance Liquid Chromatography (HPLC) Method.

I. Gravimetric Method

This method is straightforward and relies on the evaporation of the solvent and weighing the residual solute.

1. Materials and Equipment:

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Pre-weighed evaporation vials

-

Nitrogen gas line or rotary evaporator

2. Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess undissolved solid.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (e.g., 0.5 mL) using a micropipette. Filter the supernatant through a syringe filter into a pre-weighed evaporation vial to remove any remaining solid particles.

-

Solvent Evaporation: Evaporate the solvent from the vial using a gentle stream of nitrogen or a rotary evaporator.

-

Final Weighing: Once the solvent is completely evaporated, place the vial in a desiccator to remove any residual moisture, and then re-weigh it.

-

Calculation:

-

Mass of dissolved solid = (Final weight of vial + solid) - (Initial weight of the empty vial)

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant withdrawn (mL)

-

II. HPLC Method

This method is highly sensitive and accurate, particularly for compounds that are sparingly soluble or when only small amounts of material are available.

1. Materials and Equipment:

-

Same as Gravimetric Method, plus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents

-

Volumetric flasks

2. Procedure:

-

Prepare Saturated Solution: Follow steps 1-5 from the Gravimetric Method to obtain a clear, filtered saturated solution.

-

Prepare Standard Solutions: Create a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at the appropriate wavelength (the fluorenyl group of Fmoc provides strong UV absorbance around 265 nm and 300 nm). Plot a calibration curve of peak area versus concentration.

-

Analyze Sample: Dilute the filtered saturated solution with a known dilution factor to bring its concentration within the range of the calibration curve. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculation:

-

Concentration of saturated solution = Concentration of diluted sample × Dilution factor

-

Express the solubility in mg/mL or Molarity.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound, from initial screening to the final determination of quantitative solubility.

References

Storage and stability guidelines for Fmoc-D-Phe(2-F)-OH.

A comprehensive guide to the storage, stability, and handling of Fmoc-D-Phe(2-F)-OH, this document provides essential information for researchers, scientists, and professionals in drug development. The following sections detail recommended storage conditions, stability profiles, and handling procedures to ensure the integrity and optimal use of this compound in research and manufacturing processes.

Storage and Stability

Proper storage of this compound is critical to maintain its chemical purity and stability over time. The following tables summarize the recommended storage conditions and stability data for the compound in both solid and solution forms.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Additional Recommendations |

| Solid Powder | -20°C | Keep desiccated in a tightly sealed container. |

| 2-8°C | Suitable for shorter-term storage. | |

| 4°C | ||

| Solution in DMSO | -20°C | Aliquot to avoid multiple freeze-thaw cycles.[1] |

| -80°C | Aliquot to avoid multiple freeze-thaw cycles.[1] |

Table 2: Stability of this compound Under Recommended Storage Conditions

| Form | Storage Temperature | Shelf Life |

| Solid Powder | -20°C | 3 years[1] |

| 4°C | 2 years | |

| Solution in DMSO | -20°C | 1 month |

| -80°C | 6 months |

Handling and Safety Precautions

As with any chemical reagent, proper handling of this compound is essential to ensure personnel safety and prevent contamination. The following are general handling guidelines based on safety data sheets for Fmoc-protected amino acids.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of dust particles.

-

Avoiding Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Hygroscopic Nature: The compound may be hygroscopic; store in a dry environment and handle quickly when exposed to air.

-

Spills: In the event of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.

Experimental Protocols

Stability-Indicating HPLC Method

To assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be employed. This method is designed to separate the intact compound from potential degradation products.

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

This compound reference standard

Chromatographic Conditions (Example):

| Parameter | Condition |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: For stability studies, dissolve the this compound sample in the same solvent as the standard to a known concentration.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the this compound sample to stress conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours

-

Basic: 0.1 N NaOH at 60°C for 24 hours

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours

-

Thermal: 105°C for 24 hours

-

Photolytic: Expose to UV light (254 nm) for 24 hours

-

-

Analysis: Inject the standard and stressed samples into the HPLC system and record the chromatograms.

-

Data Analysis: Compare the chromatograms of the stressed samples with the unstressed sample and the reference standard. The peak for this compound should be well-resolved from any degradation product peaks.

Visualizations

The following diagrams illustrate key workflows and potential pathways related to the handling and stability of this compound.

Caption: Workflow for the proper receipt, storage, handling, and disposal of this compound.

Caption: General degradation pathway of Fmoc-protected amino acids under basic conditions.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Phe(2-F)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-D-2-fluorophenylalanine (Fmoc-D-Phe(2-F)-OH), a critical building block in modern peptide chemistry. The incorporation of fluorine into peptide backbones can significantly enhance pharmacological properties, including metabolic stability and binding affinity.[1] this compound is therefore a valuable reagent in the development of novel peptide-based therapeutics.[1][2] This document outlines detailed methodologies for its synthesis, purification, and characterization, presented for practical application in a laboratory setting.

Physicochemical and Analytical Data

A summary of the key properties and specifications for this compound is presented below. High purity of this reagent is crucial, as impurities can directly impact the yield and purity of the final synthetic peptide.[3]

| Property | Value | Reference |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-2-fluorophenylalanine | [4] |

| Molecular Formula | C₂₄H₂₀FNO₄ | |

| Molecular Weight | 405.42 g/mol | |

| CAS Number | 198545-46-9 | |

| Appearance | White to off-white solid | |

| Typical Purity | ≥98.0% (by HPLC) | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis involves the protection of the α-amino group of D-2-fluorophenylalanine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The most common method utilizes 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic aqueous conditions.

Synthesis Workflow Diagram

Caption: Synthesis workflow from starting materials to crude product.

Experimental Protocol: Fmoc Protection

This protocol is a representative procedure adapted from standard methods for Fmoc protection of amino acids.

Materials:

-

D-2-Fluorophenylalanine

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane or Acetone

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Magnetic stirrer, reaction flask, separatory funnel, filtration apparatus

Procedure:

-

Dissolution: Dissolve D-2-fluorophenylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until fully dissolved.

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes while stirring vigorously.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).

-

Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc reagent and byproducts.

-

Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Acidify the solution to a pH of approximately 2 by slowly adding 1 M HCl. A white precipitate of this compound should form.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.

-

Drying: Dry the crude product under vacuum to a constant weight.

Purification

The crude product must be purified to remove residual starting materials and byproducts. Recrystallization is a common and effective method for purifying Fmoc-amino acids. For achieving the highest purity required for peptide synthesis, preparative High-Performance Liquid Chromatography (HPLC) may also be employed.

Purification and Analysis Workflow Diagram

Caption: Workflow for purification and subsequent quality analysis.

Experimental Protocol: Recrystallization

This protocol is based on general procedures for the purification of Fmoc-amino acids by recrystallization from a toluene-based system.

Materials:

-

Crude this compound

-

Toluene (or other suitable solvent like ethyl acetate/hexane)

-

Heating mantle with stirrer, reflux condenser, filtration apparatus

Procedure:

-

Dissolution: Place the crude this compound in a flask and add a minimal amount of toluene.

-

Heating: Gently heat the mixture to approximately 50°C with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

-

Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals should begin to form. For maximum yield, subsequently place the flask in a refrigerator or ice bath (0-4°C) for several hours.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

-

Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Quality Control and Characterization

Rigorous analysis is essential to confirm the identity, chemical purity, and enantiomeric purity of the final product.

| Parameter | Method | Typical Specification | Purpose |

| Chemical Purity | Reversed-Phase HPLC (RP-HPLC) | ≥98.0% | Quantifies the main compound relative to synthesis-related impurities. |

| Enantiomeric Purity | Chiral HPLC | ≥99.0% ee | Ensures the absence of the L-enantiomer, which is critical for the biological activity of the final peptide. |

| Identity Confirmation | Mass Spectrometry (MS) | Matches theoretical mass | Confirms the molecular weight of the compound. |

| Structural Confirmation | ¹H NMR, ¹⁹F NMR | Matches expected spectrum | Confirms the chemical structure and the presence and position of the fluorine atom. |

HPLC Analysis

High-Performance Liquid Chromatography is the primary method for assessing the purity of Fmoc-amino acids.

-

Reversed-Phase HPLC (RP-HPLC): This technique is used to determine the overall chemical purity by separating the target compound from non-chiral impurities. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA).

-

Chiral HPLC: The separation of D- and L-enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns are highly effective for resolving Fmoc-amino acid enantiomers under reversed-phase conditions. This analysis is critical to ensure high enantiomeric excess (ee), as the presence of the incorrect enantiomer can compromise the final peptide's structure and function.

Conclusion

The synthesis and purification of this compound can be achieved through well-established chemical procedures. The protocol involves a straightforward Fmoc protection reaction followed by a critical purification step, typically recrystallization, to achieve the high degree of purity required for solid-phase peptide synthesis. Adherence to detailed protocols and rigorous analytical quality control are paramount to ensuring the successful incorporation of this valuable fluorinated amino acid into complex peptide structures for advanced therapeutic and research applications.

References

Purity Assessment of Fmoc-D-Phe(2-F)-OH by HPLC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the purity of Fmoc-D-Phe(2-F)-OH, a fluorinated amino acid derivative crucial in peptide synthesis and drug development. Ensuring high purity of this raw material is critical for the successful synthesis of peptides with the desired biological activity and safety profile.[1] This document outlines the principles of HPLC-based purity analysis, provides detailed experimental protocols for both chemical and chiral purity assessment, and discusses potential impurities.

Introduction to Purity Assessment of Fmoc-Amino Acids

This compound, or Fmoc-D-2-fluorophenylalanine, is a key building block in solid-phase peptide synthesis (SPPS). The presence of impurities can lead to the formation of undesired peptide sequences, truncated peptides, or peptides with altered three-dimensional structures, ultimately impacting the final product's efficacy and safety.[2] High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of Fmoc-amino acids due to its high resolution, sensitivity, and quantitative accuracy.[3]

Purity assessment of this compound by HPLC is typically a two-fold process:

-

Reversed-Phase HPLC (RP-HPLC): To determine the chemical purity by separating the main compound from process-related impurities and degradation products.

-

Chiral HPLC: To determine the enantiomeric purity by separating the D-enantiomer from its corresponding L-enantiomer. The presence of the incorrect enantiomer can significantly affect the biological activity of the final peptide.[4]

Commercial suppliers of this compound typically guarantee a purity of ≥98.0% to ≥99.5% as determined by HPLC.

Potential Impurities in this compound

Several types of impurities can be present in Fmoc-amino acid preparations, arising from the synthesis of the amino acid itself or the subsequent attachment of the Fmoc protecting group. Understanding these potential impurities is crucial for developing a robust HPLC method capable of their separation and quantification.

| Impurity Type | Description | Potential Impact on Peptide Synthesis |

| Free D-Phe(2-F)-OH | The amino acid without the Fmoc protecting group. | Can lead to the insertion of the amino acid without subsequent chain elongation, resulting in a truncated peptide. |

| Fmoc-L-Phe(2-F)-OH | The enantiomer of the desired compound. | Incorporation of the wrong enantiomer can alter the peptide's structure and biological activity. |

| Dipeptide Impurities | e.g., Fmoc-D-Phe(2-F)-D-Phe(2-F)-OH. | Leads to the insertion of an extra amino acid residue in the peptide chain. |

| β-Alanine Related Impurities | Arising from the rearrangement of the Fmoc-OSu reagent used in synthesis. | Results in the insertion of a β-alanine residue. |

| Acetic Acid | A potential residual solvent from the manufacturing process. | Can act as a capping agent, leading to chain termination and truncated peptides. |

| Other Synthesis-Related Impurities | Byproducts from the fluorination or other steps in the amino acid synthesis. | Can introduce unknown modifications into the peptide chain. |

Experimental Protocols for HPLC Purity Assessment

The following protocols are representative methods for the purity assessment of this compound and are based on established methods for similar Fmoc-amino acids. Method optimization may be required for specific instruments and columns.

Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

This method is designed to separate this compound from its potential chemical impurities.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

-

This compound sample

Chromatographic Conditions:

| Parameter | Value |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Gradient Program | 30% B to 100% B over 20 minutes |

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Enantiomeric Purity by Chiral HPLC

This method is crucial for quantifying the amount of the unwanted L-enantiomer.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral column (e.g., Lux 5 µm Cellulose-2, 4.6 x 250 mm)

-

Mobile Phase: Isocratic mixture of acetonitrile and water (containing 0.1% TFA), typically in a 50:50 (v/v) ratio.

-

This compound sample

Chromatographic Conditions:

| Parameter | Value |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 220 nm |

| Mobile Phase | Isocratic, e.g., 50:50 (v/v) Acetonitrile:Water with 0.1% TFA |

Procedure:

-

Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved.

-

Data Interpretation: The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers.

Data Presentation

The quantitative data obtained from the HPLC analyses should be summarized in clear and concise tables for easy comparison and reporting.

Table 1: Example of RP-HPLC Purity Data

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 5.2 | 1,500 | 0.1 | Impurity 1 |

| 2 | 12.5 | 9,950,000 | 99.5 | This compound |

| 3 | 14.8 | 48,500 | 0.4 | Impurity 2 |

| Total | 9,990,000 | 100.0 |

Table 2: Example of Chiral HPLC Purity Data

| Peak No. | Retention Time (min) | Peak Area | Area % | Enantiomer |

| 1 | 9.8 | 4,995,000 | 99.9 | D-enantiomer |

| 2 | 11.2 | 5,000 | 0.1 | L-enantiomer |

| Total | 5,000,000 | 100.0 |

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the purity assessment process.

Caption: Workflow for the HPLC Purity Assessment of this compound.

Caption: Logical Relationship of Purity Assessment Components.

References

An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in peptide chemistry, offering a unique avenue to modulate the biological and physicochemical properties of peptides. This guide provides a comprehensive overview of fluorinated amino acids, detailing their synthesis, properties, and applications in modern drug discovery and chemical biology.

Introduction: The Unique Impact of Fluorine

The introduction of fluorine, the most electronegative element, into amino acid side chains can dramatically alter a peptide's characteristics. Unlike other halogens, fluorine is small and can often mimic a hydrogen atom sterically, yet its strong electron-withdrawing nature imparts significant changes in polarity, acidity, and hydrophobicity.[1] These modifications allow for the fine-tuning of peptide conformation, stability, and interaction with biological targets.[1] The use of fluorinated amino acids has become a key strategy in enhancing the therapeutic potential of peptides by improving their metabolic stability, bioavailability, and binding affinity.

Only one fluorine-containing amino acid, 4-fluoro-L-threonine, is known to occur naturally, produced by Streptomyces cattleya. The vast majority of fluorinated amino acids used in research and development are of synthetic origin, with a wide array of structures available to the modern chemist.

Physicochemical Properties of Fluorinated Amino Acids

The introduction of fluorine can lead to predictable yet profound changes in the fundamental properties of amino acid side chains. These alterations are key to the rational design of peptides with enhanced features.

Acidity (pKa)

Fluorination generally increases the acidity of both the α-carboxyl and α-amino groups of an amino acid due to the strong electron-withdrawing inductive effect of the C-F bond. This effect is more pronounced when the fluorine atom is closer to the acidic center.

| Amino Acid | pKa (α-COOH) | pKa (α-NH3+) |

| Phenylalanine | 1.83 | 9.13 |

| 4-Fluoro-L-phenylalanine | 1.86 | 9.45 |

| (S)-Homoleucine | ~2.36 | ~9.60 |

| (S)-5-Fluorohomoleucine | ~2.26 | ~9.20 |

| Pregabalin | ~4.20 | ~10.60 |

| 5-Fluoropregabalin | ~4.10 | ~10.20 |

Table 1: Comparison of pKa values for selected canonical and fluorinated amino acids. Data compiled from various sources.[2]

Hydrophobicity

The effect of fluorination on hydrophobicity is more complex than its effect on acidity. While highly fluorinated alkyl chains tend to be more hydrophobic than their hydrocarbon counterparts, monofluorination can sometimes decrease hydrophobicity.[3] This is attributed to the opposing effects of the increased polarity of the C-F bond and the overall increase in the nonpolar surface area. The "fluorous effect," a tendency for highly fluorinated compounds to self-associate and phase-separate from both aqueous and organic media, can also play a role in the behavior of peptides rich in fluorinated amino acids.

| Amino Acid | Hydration Free Energy (ΔG_Hyd, kcal/mol) |

| Alanine | -2.5 |

| Monofluoroalanine | -1.0 |

| Difluoroalanine | +0.5 |

| Trifluoroalanine | +2.0 |

Table 2: Calculated changes in hydration free energy upon fluorination of the alanine side chain. Positive values indicate increased hydrophobicity. Data adapted from molecular dynamics simulations.

Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids can be broadly categorized into two main strategies: the use of fluorinated building blocks or the direct fluorination of amino acid precursors. A multitude of specific synthetic routes have been developed, often tailored to the desired position and number of fluorine atoms.

General Synthetic Strategies

-

From Fluorinated Precursors: This approach involves starting with a simple, commercially available fluorinated compound and building the amino acid scaffold around it. This is a common method for preparing a wide variety of fluorinated amino acids.

-

Direct Fluorination: This strategy involves the late-stage introduction of fluorine onto an existing amino acid derivative. This can be achieved through nucleophilic or electrophilic fluorination reactions.

Incorporation of Fluorinated Amino Acids into Peptides

The most common method for incorporating fluorinated amino acids into peptides is through solid-phase peptide synthesis (SPPS), with the Fmoc (9-fluorenylmethoxycarbonyl) strategy being the most widely used due to its mild reaction conditions.

Experimental Protocol: Fmoc-SPPS of a Peptide Containing 4-Fluoro-L-phenylalanine

This protocol outlines the manual synthesis of a model tripeptide (Ala-Phe(4-F)-Gly) on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Gly-OH

-

Fmoc-L-4-Fluorophenylalanine (Fmoc-Phe(4-F)-OH)

-

Fmoc-Ala-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

First Amino Acid Loading (Fmoc-Gly-OH):

-

Pre-activate Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Second Amino Acid Coupling (Fmoc-Phe(4-F)-OH):

-

Repeat the pre-activation and coupling steps as in step 2, using Fmoc-Phe(4-F)-OH.

-

-

Fmoc Deprotection: Repeat step 3.

-

Third Amino Acid Coupling (Fmoc-Ala-OH):

-

Repeat the pre-activation and coupling steps as in step 2, using Fmoc-Ala-OH.

-

-

Final Fmoc Deprotection: Repeat step 3.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet and wash with cold ether.

-

Dry the peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery and Chemical Biology

The unique properties of fluorinated amino acids have led to their widespread use in various areas of research and development.

Enhancing Metabolic Stability

Peptides are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. The strong C-F bond is resistant to enzymatic cleavage, and the incorporation of fluorinated amino acids can significantly enhance the metabolic stability of peptides.

Modulating Peptide Conformation and Binding Affinity

Fluorination can influence the conformational preferences of amino acid side chains and the overall secondary structure of peptides. These conformational changes can lead to improved binding affinity and selectivity for biological targets. For example, the introduction of fluorinated proline derivatives can alter the cis/trans isomer ratio of the peptidyl-prolyl bond, thereby influencing peptide folding.

19F NMR Spectroscopy and Imaging

The fluorine-19 nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio. The incorporation of fluorinated amino acids allows for the study of peptide and protein structure, dynamics, and interactions in complex biological environments with minimal background signal. Furthermore, the use of the positron-emitting isotope 18F enables the use of fluorinated peptides in Positron Emission Tomography (PET) imaging for diagnostic purposes.

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis and Incorporation of 4-Fluoro-L-phenylalanine

Caption: A simplified workflow for the synthesis of Fmoc-4-fluorophenylalanine and its incorporation into a peptide via SPPS.

Signaling Pathway: Modulation of GPCR Signaling by a Fluorinated Peptide Agonist

Caption: A generalized signaling pathway of a G-protein-coupled receptor (GPCR) activated by a fluorinated peptide agonist.

Conclusion

Fluorinated amino acids represent a versatile and powerful class of building blocks in peptide chemistry. Their ability to fine-tune the physicochemical and biological properties of peptides has made them indispensable tools in the development of novel therapeutics, probes for chemical biology, and advanced biomaterials. A thorough understanding of their synthesis, properties, and methods of incorporation is crucial for researchers and scientists aiming to leverage the unique advantages offered by fluorine in their peptide-based research. As synthetic methodologies continue to evolve and our understanding of the subtle effects of fluorination deepens, the applications of fluorinated amino acids are poised to expand even further, opening new frontiers in peptide science and drug discovery.

References

The Strategic Incorporation of 2-Fluorophenylalanine in Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of non-canonical amino acids is a powerful strategy in modern peptide design and drug discovery. Among these, 2-fluorophenylalanine (2-F-Phe), a derivative of phenylalanine, has emerged as a valuable tool for enhancing the therapeutic potential of peptides. The introduction of a fluorine atom at the ortho position of the phenyl ring imparts unique physicochemical properties that can profoundly influence peptide structure, stability, and biological activity. This technical guide provides an in-depth overview of the applications of 2-fluorophenylalanine in peptide design, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows.

Introduction

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low bioavailability. Chemical modifications are frequently employed to overcome these hurdles. The substitution of natural amino acids with fluorinated analogs has proven to be a particularly effective strategy.[1] The fluorine atom, being small and highly electronegative, can induce significant changes in the electronic properties of the amino acid side chain with minimal steric perturbation.[1] The incorporation of 2-fluorophenylalanine can lead to peptides with enhanced resistance to enzymatic degradation, improved thermal stability, and altered receptor binding affinities, making it a crucial component in the development of novel peptide-based drugs.[2][3]

Effects of 2-Fluorophenylalanine on Peptide Properties

The introduction of 2-fluorophenylalanine into a peptide sequence can modulate its properties in several key ways:

-

Conformational Stability: The electronegativity of the fluorine atom can influence intramolecular interactions, such as hydrogen bonding and aromatic stacking, leading to altered and often more stable peptide conformations.[4] Circular Dichroism (CD) spectroscopy is a key technique used to assess these conformational changes.

-

Enzymatic Stability: The presence of the fluorine atom can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic cleavage and prolonging its in vivo half-life.

-

Binding Affinity: The altered electronic distribution of the phenyl ring in 2-F-Phe can affect cation-π and other non-covalent interactions with target receptors, leading to either increased or decreased binding affinity (Kd). This allows for the fine-tuning of a peptide's interaction with its biological target.

Data Presentation

Impact on Receptor Binding Affinity

The following table summarizes the dissociation constants (Kd) for α-factor peptide analogs binding to the Ste2p receptor, demonstrating the effect of fluorination at position 13.

| Peptide Analog | Modification | Dissociation Constant (Kd) (nM) |

| α-factor | Phenylalanine (Phe) | 26.2 |

| Analog 1 | 2-Fluorophenylalanine (2-F-Phe) | Data not available in searched sources |

| Analog 2 | 3-Fluorophenylalanine (3-F-Phe) | 35.5 |

| Analog 3 | 4-Fluorophenylalanine (4-F-Phe) | 42.7 |

| Analog 4 | 3,4-Difluorophenylalanine (3,4-F₂-Phe) | 69.2 |

| Analog 5 | 2,3,4,5,6-Pentafluorophenylalanine (F₅-Phe) | 177.3 |

Data extracted from Naider et al. The study did not include a 2-fluorophenylalanine analog in this specific experiment, but the data for other fluorinated phenylalanines illustrates the trend of decreasing binding affinity with increasing fluorination in this particular peptide-receptor system.

Observed Effects on Peptide Stability

| Property | Observation |

| Thermal Stability | Incorporation of fluorinated amino acids, including phenylalanine analogs, is reported to increase the thermal stability of peptides and proteins. |

| Proteolytic Resistance | Peptides containing fluorinated amino acids have demonstrated moderately better stability against proteases like trypsin compared to their non-fluorinated counterparts. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a 2-Fluorophenylalanine-Containing Peptide

This protocol describes the manual synthesis of a generic peptide containing 2-fluorophenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-L-2-fluorophenylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (OxymaPure®)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-

To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-L-2-fluorophenylalanine at the desired position.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water/DDT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide under vacuum.

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

-

Lyophilize the pure peptide fractions.

-

Enzymatic Degradation Assay

This protocol outlines a general procedure to assess the stability of a 2-fluorophenylalanine-containing peptide against a specific protease.

Materials:

-

Purified peptide (with and without 2-F-Phe)

-

Protease (e.g., Trypsin, Chymotrypsin)

-

Assay buffer (specific to the protease)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Peptide Solution Preparation: Prepare stock solutions of the control and 2-F-Phe-containing peptides in the assay buffer.

-

Enzyme Solution Preparation: Prepare a stock solution of the protease in the assay buffer.

-

Digestion Reaction:

-

In a microcentrifuge tube, mix the peptide solution with the assay buffer.

-

Initiate the reaction by adding the protease solution.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.

-

Analysis:

-

Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.

-

Calculate the percentage of remaining peptide at each time point.

-

Determine the half-life (t₁/₂) of the peptide.

-

Identify the cleavage sites by analyzing the degradation products using mass spectrometry.

-

Visualizations

GnRH Signaling Pathway

The following diagram illustrates the signaling pathway of Gonadotropin-Releasing Hormone (GnRH), a peptide hormone where the incorporation of 2-fluorophenylalanine could be used to modulate its activity and stability.

Experimental Workflow for 2-F-Phe Peptide Development

This diagram outlines the typical workflow for the design, synthesis, and analysis of a peptide incorporating 2-fluorophenylalanine.

Logical Relationship of 2-F-Phe Properties

This diagram illustrates how the fundamental properties of 2-fluorophenylalanine contribute to the enhanced therapeutic potential of a peptide.

Conclusion

The incorporation of 2-fluorophenylalanine represents a refined and powerful approach in peptide-based drug design. By leveraging the unique properties of the fluorine atom, researchers can systematically modify peptides to enhance their stability, modulate their biological activity, and ultimately improve their therapeutic profiles. The methodologies and data presented in this guide underscore the versatility of 2-fluorophenylalanine as a building block for creating the next generation of peptide therapeutics. Further quantitative studies on the thermal and enzymatic stability of peptides containing 2-fluorophenylalanine will be crucial for building predictive models for the rational design of even more effective peptide drugs.

References

- 1. Total solid-phase synthesis and prolactin-inhibiting activity of the gonadotropin-releasing hormone precursor protein and the gonadotropin-releasing hormone associated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Standard Protocol for Coupling Fmoc-D-Phe(2-F)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Fmoc-D-Phe(2-F)-OH, a fluorinated derivative of D-phenylalanine, is a valuable building block in modern peptide synthesis. The introduction of a fluorine atom onto the phenyl ring can significantly enhance metabolic stability, improve binding affinity, and alter the conformation of the resulting peptide. This document provides a detailed protocol for the efficient coupling of this compound in Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

The 2-fluoro substitution on the phenyl ring introduces steric hindrance, which can pose challenges during the coupling step, potentially leading to incomplete reactions. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are crucial for achieving high coupling efficiency and minimizing side reactions such as racemization. This protocol outlines the use of highly efficient uronium/aminium-based coupling reagents, which are well-suited for sterically hindered amino acids.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the successful incorporation of this compound into a growing peptide chain on a solid support.

Materials and Reagents

-

Resin: Rink Amide resin, or other suitable resin for the desired C-terminus.

-

Amino Acids: Fmoc-protected amino acids, including this compound.

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Coupling Reagents: (select one)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Kaiser Test Kit: For monitoring the completion of coupling reactions.

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Standard SPPS Cycle for this compound Incorporation

This protocol assumes a standard manual or automated SPPS workflow. Adjust volumes and times as needed based on the scale of the synthesis and the specific equipment used.

1. Resin Swelling:

- Place the desired amount of resin in a reaction vessel.

- Add DMF to swell the resin for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

- Drain the DMF.

- Add the 20% piperidine in DMF solution to the resin.

- Agitate for 5-10 minutes.

- Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound:

- In a separate vial, pre-activate the this compound (3-5 equivalents relative to resin loading). To do this, dissolve the this compound and the chosen coupling reagent (e.g., HATU, 0.95 equivalents to the amino acid) in DMF.

- Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and allow it to react for 2-5 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 1-2 hours at room temperature. The extended coupling time is recommended to overcome the steric hindrance of the 2-fluoro-phenylalanine derivative.

- Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete and should be repeated with a fresh solution of activated amino acid.

4. Washing:

- Drain the coupling solution.

- Wash the resin with DMF (3-5 times), followed by DCM (3 times) and finally DMF (3 times) to prepare for the next cycle.

5. Subsequent Cycles:

- Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

6. Cleavage and Deprotection:

- Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

- Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

- Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.

7. Purification:

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

While specific, direct comparative studies on the coupling efficiency of this compound with various reagents are not extensively available in the literature, the following table provides a summary of recommended coupling reagents for sterically hindered amino acids, which is applicable to 2-fluorophenylalanine derivatives. The data is compiled from general knowledge in peptide synthesis and comparative studies on other hindered residues.

| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Recommended Coupling Time | Key Advantages |

| HATU | Uronium/Aminium | Very High | Low | 1-2 hours | Highly effective for sterically hindered amino acids; fast reaction kinetics. |

| HBTU | Uronium/Aminium | High | Low | 1-2 hours | A widely used and efficient coupling reagent. |

| HCTU | Uronium/Aminium | Very High | Low | 1-2 hours | Similar reactivity to HATU, often more cost-effective. |

| COMU | Uronium/Aminium | Very High | Low | 1-2 hours | High solubility and efficiency, with non-explosive byproducts. |

| DIC/Oxyma | Carbodiimide | Moderate | Low | 2-4 hours | Cost-effective, but generally slower reaction rates compared to onium salts. |

Visualizations

Experimental Workflow

Application Notes and Protocols for Coupling Fmoc-D-Phe(2-F)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(2-F)-OH, an Fmoc-protected D-amino acid with a fluorine substitution at the ortho position of the phenyl ring, is a valuable building block in peptide synthesis. The incorporation of this unnatural amino acid can impart unique conformational constraints and metabolic stability to peptides, making it an attractive component in drug design and development. However, the steric hindrance presented by the ortho-fluoro substituent can pose challenges during peptide coupling, potentially leading to lower yields and increased risk of epimerization.

These application notes provide a comprehensive guide to selecting the optimal coupling reagents and protocols for the efficient incorporation of this compound into peptide sequences during solid-phase peptide synthesis (SPPS).

Selecting the Appropriate Coupling Reagent

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization, especially for sterically hindered amino acids like this compound. Reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For challenging couplings, aminium/uronium and phosphonium salt-based reagents are generally preferred due to their higher reactivity.

Key Considerations for Reagent Selection:

-

Steric Hindrance: The ortho-fluoro group increases the steric bulk around the carboxylic acid, necessitating a highly reactive coupling reagent.

-

Racemization/Epimerization: The D-configuration of the amino acid must be preserved. The choice of reagent and base can significantly impact the level of epimerization.

-

Reaction Time: Efficient coupling reagents can reduce the required reaction time, which can also help in minimizing side reactions.

-

Cost and Availability: For large-scale synthesis, the cost of the coupling reagent can be a significant factor.

The following diagram illustrates a decision-making process for selecting a suitable coupling reagent for this compound.

Recommended Coupling Reagents: A Quantitative Comparison

While specific quantitative data for this compound is limited in publicly available literature, data from studies on other sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), and general knowledge of coupling reagent performance can guide the selection. The following table summarizes the expected performance of recommended coupling reagents.

| Coupling Reagent | Additive | Base (equiv.) | Typical Reaction Time (min) | Expected Yield | Relative Racemization Risk |

| HATU | None | DIPEA (2) | 30 - 120 | High | Low to Medium |

| HCTU | None | DIPEA (2) | 30 - 120 | High | Low to Medium |

| COMU | None | DIPEA (1-2) | 20 - 90 | Very High | Low |

| DIC | Oxyma | DIPEA (1) | 60 - 240 | Good to High | Low |

Note: Reaction times and yields are estimates and can vary depending on the specific peptide sequence, resin, and other reaction conditions. DIPEA (N,N-Diisopropylethylamine) is a commonly used base. For amino acids prone to racemization, a weaker base like N-methylmorpholine (NMM) may be considered.

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) using the recommended coupling reagents for the incorporation of this compound. These protocols assume a standard Fmoc/tBu strategy on a rink amide resin.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The diagram below outlines the key steps in a single cycle of Fmoc-SPPS.

Protocol 1: Coupling with HATU/HCTU

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equiv.), HATU or HCTU (2.9 equiv.), and an additive like HOAt (3 equiv. - optional, but can improve efficiency) in DMF. Add DIPEA (6 equiv.) to the mixture and allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 30-120 minutes.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

-

Washing: Once the coupling is complete, wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

-

Next Cycle: Proceed with the deprotection step for the next amino acid coupling.

Protocol 2: Coupling with COMU

-

Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equiv.) and COMU (2.9 equiv.) in DMF. Add DIPEA (3-6 equiv.) to the mixture. Pre-activation time is generally short (1-2 minutes).

-

Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 20-90 minutes.

-

Monitoring and Washing: Follow steps 6-7 from Protocol 1.

-

Next Cycle: Proceed with the deprotection step for the next amino acid coupling.

Protocol 3: Coupling with DIC/Oxyma

-

Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equiv.) and Oxyma (3 equiv.) in DMF.

-

Coupling: Add the amino acid/Oxyma solution to the deprotected resin, followed by the addition of DIC (3 equiv.). Agitate at room temperature for 60-240 minutes.

-

Monitoring and Washing: Follow steps 6-7 from Protocol 1.

-

Next Cycle: Proceed with the deprotection step for the next amino acid coupling.

Biological Relevance and Signaling Pathways

Peptides containing fluorinated phenylalanine residues are often designed to modulate interactions with biological targets. The fluorine atom can alter the electronic properties of the aromatic ring and influence binding affinity and selectivity. For instance, peptides containing D-amino acids and fluorinated residues are explored as analogs of natural peptides to enhance their therapeutic properties, such as receptor binding and stability.

One area of interest is the development of somatostatin analogs. Somatostatin is a peptide hormone that regulates various physiological processes by binding to a family of G-protein coupled receptors (GPCRs), the somatostatin receptors (SSTRs). The signaling cascade initiated by somatostatin binding is crucial in controlling hormone secretion and cell proliferation. The diagram below provides a simplified overview of a common somatostatin receptor signaling pathway.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is highly dependent on the selection of an appropriate coupling reagent and optimized protocol. For routine and efficient coupling, aminium/uronium reagents such as HATU, HCTU, and particularly COMU are highly recommended. COMU often provides a superior balance of high reactivity and low racemization risk. For a more cost-effective approach, the combination of DIC with an additive like Oxyma can also yield good results, albeit with potentially longer reaction times. Careful monitoring of the coupling reaction and optimization of base and reaction times are crucial to achieving high purity and yield of the final peptide product.

Application Notes and Protocols for Fmoc Deprotection of Fmoc-D-Phe(2-F)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), providing a base-labile protecting group for the α-amino function of amino acids.[1][2] Its removal, or deprotection, is a critical step that must be efficient and complete to ensure the successful synthesis of high-purity peptides.[3] This document provides detailed application notes and protocols for the Fmoc deprotection of Fmoc-D-Phe(2-F)-OH, a phenylalanine derivative. While the protocols provided are based on well-established, standard conditions for Fmoc deprotection, it is important to note that the presence of the electron-withdrawing fluorine atom on the phenyl ring may subtly influence reaction kinetics. Therefore, the provided conditions should be considered a robust starting point, with the potential for minor optimization depending on the specific peptide sequence and synthesis scale.

The deprotection of the Fmoc group proceeds via a β-elimination mechanism, typically initiated by a secondary amine base such as piperidine.[1][4] The base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the formation of dibenzofulvene (DBF) and the free amine of the amino acid. The piperidine also acts as a scavenger for the liberated DBF, forming a stable adduct that can be washed away.

Data Presentation: Standard Fmoc Deprotection Conditions

The following table summarizes the standard quantitative parameters for Fmoc deprotection in solid-phase peptide synthesis. These conditions are widely applicable to a variety of Fmoc-protected amino acids and serve as the basis for the protocols detailed below.

| Parameter | Condition | Notes |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF | The most common and generally effective reagent. |

| Alternative Reagents | 2% DBU / 2% Piperidine in DMF | Can be more effective for difficult sequences, but caution is advised with base-sensitive residues. |

| 50% Morpholine in DMF | A milder alternative, sometimes used for sensitive glycopeptides. | |

| Solvent | N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free is crucial. |

| Reaction Temperature | Room Temperature | Standard condition for most deprotection steps. |

| Initial Deprotection Time | 2 - 3 minutes | A brief initial treatment to begin the deprotection process. |

| Main Deprotection Time | 10 - 15 minutes | A longer second treatment to ensure complete removal of the Fmoc group. |

| Washing Steps | 5-7 times with DMF | Thorough washing is critical to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. |

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Resin-Bound this compound

This protocol outlines the manual deprotection of the Fmoc group from this compound attached to a solid support (e.g., Wang or Rink Amide resin).

Materials:

-

This compound loaded resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Dichloromethane (DCM), ACS grade

-

Isopropyl alcohol (IPA), ACS grade

-

Solid-phase synthesis vessel

-

Shaker or bubbler (for agitation)

Reagent Preparation:

-

Deprotection Solution (20% Piperidine in DMF): Prepare fresh by adding 20 mL of piperidine to 80 mL of DMF.

Procedure:

-

Resin Swelling: Swell the this compound loaded resin in DMF (approximately 10 mL per gram of resin) for 30-60 minutes in the synthesis vessel.

-

Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with fresh DMF (3 x resin volume) for 1 minute per wash to remove any residual storage solvent.

-

Initial Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3 minutes at room temperature.

-

Drain: Drain the deprotection solution.

-

Main Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate for 10-15 minutes at room temperature.

-

Drain: Drain the deprotection solution.

-

Thorough Washing: Wash the resin thoroughly to remove piperidine and the dibenzofulvene-piperidine adduct. Perform the following washes, agitating for 1 minute for each wash:

-

DMF (5-7 times)

-

DCM (3 times)

-

IPA (3 times)

-

DCM (3 times)

-

-

The resin is now ready for the coupling of the next amino acid.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The progress of the Fmoc deprotection can be conveniently monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.

Procedure:

-

Following the main deprotection step (Protocol 1, Step 5), collect the combined filtrates from the initial and main deprotection steps in a volumetric flask of a known volume (e.g., 25 mL).

-

Dilute the collected solution to the mark with DMF.

-

Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer. Use fresh DMF as a blank.

-

The concentration of the adduct, and thus the extent of Fmoc removal, can be calculated using the Beer-Lambert law (ε at 301 nm for the adduct is approximately 7800 M⁻¹cm⁻¹).

Mandatory Visualizations

Caption: Experimental workflow for the Fmoc deprotection of this compound.

Caption: Simplified mechanism of Fmoc deprotection by piperidine.

References

Application Notes and Protocols for Incorporating Fmoc-D-Phe(2-F)-OH into Cyclic Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in modern drug discovery. Fluorinated amino acids, in particular, offer unique advantages due to the physicochemical properties of fluorine, such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds. These properties can significantly influence peptide conformation, metabolic stability, and binding affinity to biological targets.

This document provides detailed application notes and protocols for the incorporation of N-α-Fmoc-D-2-fluorophenylalanine (Fmoc-D-Phe(2-F)-OH) into cyclic peptides. The D-configuration of the amino acid can further enhance proteolytic resistance. The protocols outlined below cover solid-phase peptide synthesis (SPPS), on-resin and solution-phase cyclization, and purification of the final cyclic peptide.

Data Presentation: A Comparative Overview of Synthesis and Cyclization Parameters

The following tables summarize key quantitative data related to the synthesis and cyclization of peptides, providing a baseline for expected outcomes when incorporating this compound. While specific yields for peptides containing 2-F-Phe are not extensively reported, the data for similar peptides can serve as a valuable reference.

Table 1: Standard Coupling Reagents for Fmoc-SPPS

| Coupling Reagent | Activating Additive | Base | Key Features |

| HBTU/HCTU | HOBt/6-Cl-HOBt | DIPEA/NMM | Widely used, efficient, and rapid coupling. |